molecular formula C13H22N2O B10884736 N-(furan-2-ylmethyl)-1-propylpiperidin-4-amine

N-(furan-2-ylmethyl)-1-propylpiperidin-4-amine

Cat. No.: B10884736
M. Wt: 222.33 g/mol
InChI Key: SDXILLJPAAPTNA-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1-propylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a furan ring attached to a piperidine structure, which is further substituted with a propyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1-propylpiperidin-4-amine typically involves the reaction of furan-2-carbaldehyde with 1-propylpiperidin-4-amine under specific conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to be effective in producing high yields of the desired compound . The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, which facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of microwave reactors can be scaled up to accommodate larger quantities of reactants, ensuring efficient production. Additionally, purification of the final product can be achieved through crystallization or flash chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1-propylpiperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(furan-2-ylmethyl)-1-propylpiperidin-4-amine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-1-propylpiperidin-4-amine stands out due to its unique combination of a furan ring and a piperidine structure, which imparts distinct chemical and biological properties. Its ability to modulate monoamine levels through MAO inhibition makes it a valuable compound for research in neurological disorders .

Properties

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-propylpiperidin-4-amine

InChI

InChI=1S/C13H22N2O/c1-2-7-15-8-5-12(6-9-15)14-11-13-4-3-10-16-13/h3-4,10,12,14H,2,5-9,11H2,1H3

InChI Key

SDXILLJPAAPTNA-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(CC1)NCC2=CC=CO2

Origin of Product

United States

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